

# Application Notes and Protocols: Mimicking Tosedostat Effects by CRISPR-Cas9 Knockout of Aminopeptidases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tosedostat** is an orally bioavailable aminopeptidase inhibitor with demonstrated anti-tumor activity in various cancers, particularly in acute myeloid leukemia (AML).[1] Its mechanism of action involves the inhibition of M1 family aminopeptidases, leading to the depletion of the intracellular free amino acid pool. This triggers an amino acid deprivation response (AAR), resulting in the inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3] The primary targets of **Tosedostat** include Leucyl-cystinyl aminopeptidase (LAP), Puromycin-sensitive aminopeptidase (PuSA), and Aminopeptidase N (APN).

This document provides detailed protocols for utilizing the CRISPR-Cas9 gene-editing system to knock out the genes encoding these key aminopeptidases—LNPEP (LAP), NPEPPS (PuSA), and ANPEP (APN)—in cancer cell lines. This approach allows for a precise genetic mimicry of **Tosedostat**'s pharmacological effects, providing a powerful tool for studying the specific contributions of each aminopeptidase to cancer cell survival and for identifying potential synergistic therapeutic strategies.

## **Quantitative Data Summary**



The following tables summarize the inhibitory activity of **Tosedostat** and provide representative data for the expected phenotypic outcomes following either **Tosedostat** treatment or CRISPR-Cas9 mediated knockout of its target aminopeptidases.

Table 1: Tosedostat Inhibitory Activity

| Target Aminopeptidase                     | Gene   | IC50 (nM) |
|-------------------------------------------|--------|-----------|
| Leucyl-cystinyl aminopeptidase (LAP)      | LNPEP  | 100       |
| Puromycin-sensitive aminopeptidase (PuSA) | NPEPPS | 150       |
| Aminopeptidase N (APN)                    | ANPEP  | 220       |

Table 2: Anti-proliferative Activity of Tosedostat in Leukemia Cell Lines

| Cell Line | IC50 (nM) |
|-----------|-----------|
| U-937     | 10[3]     |
| HL-60     | 30        |
| KG-1      | 15        |
| GDM-1     | 15        |

Table 3: Representative Phenotypic Comparison of **Tosedostat** Treatment vs. Aminopeptidase Knockout in HL-60 Cells (72h)



| Condition                                                                                                                               | % Apoptotic<br>Cells (Annexin<br>V+) | % Cells in<br>G0/G1 Phase | % Cells in S<br>Phase | % Cells in<br>G2/M Phase |
|-----------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|---------------------------|-----------------------|--------------------------|
| Wild-Type<br>(Control)                                                                                                                  | 5%                                   | 45%                       | 40%                   | 15%                      |
| Tosedostat (30<br>nM)                                                                                                                   | 45%                                  | 65%                       | 20%                   | 15%                      |
| LNPEP Knockout                                                                                                                          | 20%                                  | 55%                       | 30%                   | 15%                      |
| NPEPPS<br>Knockout                                                                                                                      | 25%                                  | 58%                       | 28%                   | 14%                      |
| ANPEP<br>Knockout                                                                                                                       | 18%                                  | 53%                       | 32%                   | 15%                      |
| Triple Knockout<br>(LNPEP,<br>NPEPPS,<br>ANPEP)                                                                                         | 50%                                  | 70%                       | 18%                   | 12%                      |
| Note: The data for knockout cell lines are hypothetical and represent expected outcomes based on the mechanism of action of Tosedostat. |                                      |                           |                       |                          |

# Experimental Protocols Protocol 1: CRISPR-Cas9 Mediated Knockout of Aminopeptidases



This protocol describes the generation of stable knockout cell lines for LNPEP, NPEPPS, and ANPEP in the HL-60 human promyelocytic leukemia cell line using a lentiviral CRISPR-Cas9 system.

#### 1.1. Guide RNA (gRNA) Design

- Obtain the cDNA sequence for human LNPEP, NPEPPS, and ANPEP from the NCBI database.
- Use an online gRNA design tool (e.g., CHOPCHOP, Benchling) to identify potential 20nucleotide gRNA sequences targeting the initial exons of each gene.
- Select 2-3 gRNAs per gene with high predicted on-target efficiency and low off-target scores.
   Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

#### 1.2. Cloning of gRNAs into a Lentiviral Vector

- Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into a lentiviral vector containing the Cas9 nuclease and a gRNA expression cassette (e.g., lentiCRISPRv2).
- Anneal the complementary oligonucleotides to form double-stranded DNA.
- Digest the lentiviral vector with the appropriate restriction enzyme (e.g., BsmBI).
- Ligate the annealed gRNA duplex into the digested vector.
- Transform the ligation product into competent E. coli and select for positive clones by antibiotic resistance.
- Verify the correct insertion of the gRNA sequence by Sanger sequencing.

#### 1.3. Lentivirus Production

 Co-transfect HEK293T cells with the lentiviral vector containing the gRNA and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.



- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Concentrate the lentivirus using a commercially available kit.
- 1.4. Transduction of HL-60 Cells
- Seed HL-60 cells at a density of 2 x 10<sup>5</sup> cells/mL.
- Transduce the cells with the lentivirus at a multiplicity of infection (MOI) of 10 in the presence of polybrene (8 μg/mL).
- Centrifuge the cells at 1000 x g for 90 minutes to enhance transduction efficiency.
- Incubate the cells for 48 hours.
- Select for transduced cells by adding puromycin (1-2 μg/mL) to the culture medium.
- Expand the puromycin-resistant cells to establish a stable knockout cell pool.
- For clonal cell lines, perform single-cell sorting into 96-well plates.

## **Protocol 2: Validation of Gene Knockout**

- 2.1. Genomic DNA PCR and Sequencing
- Isolate genomic DNA from the knockout cell pool or clonal populations.
- Design primers flanking the gRNA target site for each gene.
- Amplify the target region by PCR.
- Analyze the PCR products by gel electrophoresis to screen for insertions or deletions (indels).
- Sequence the PCR products to confirm the presence of frameshift mutations.
- 2.2. Western Blot Analysis
- Lyse the wild-type and knockout cells and quantify the protein concentration.



- Separate 30 μg of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.
- Incubate the membrane with primary antibodies against LNPEP, NPEPPS, and ANPEP overnight at 4°C.
- Incubate with an HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A loss of the target protein band in the knockout cells confirms successful knockout.
- 2.3. Aminopeptidase Activity Assay
- Prepare cell lysates from wild-type and knockout cells.
- Use commercially available fluorometric assay kits to measure the activity of Leucine Aminopeptidase and Aminopeptidase N.
- For Puromycin-sensitive aminopeptidase, a fluorogenic substrate such as Ala-AMC can be used.
- Measure the fluorescence in a microplate reader and calculate the specific enzyme activity. A
  significant reduction in activity in the knockout cells validates the functional loss of the
  enzyme.

# Protocol 3: Phenotypic Analysis to Mimic Tosedostat Effects

- 3.1. Cell Viability Assay
- Seed wild-type, knockout, and **Tosedostat**-treated wild-type cells in 96-well plates.
- After 72 hours, add a resazurin-based reagent (e.g., alamarBlue) or perform an MTS assay.
- Measure the absorbance or fluorescence to determine the relative number of viable cells.



#### 3.2. Apoptosis Assay

- Treat cells as described above for 48 hours.
- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

#### 3.3. Cell Cycle Analysis

- Treat cells for 24 hours.
- Fix the cells in 70% ethanol.
- Stain the cells with PI in the presence of RNase A.
- Analyze the DNA content by flow cytometry.
- Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## **Visualizations**





Click to download full resolution via product page

Caption: CRISPR-Cas9 knockout experimental workflow.



## Signaling Pathway of Aminopeptidase Inhibition Inhibition CRISPR Knockout Tosedostat (LNPEP, NPEPPS, ANPEP) inhibits ablates Target Aminopeptidases (LAP, PuSA, APN) leads to Cellular Effect Intracellular Amino Acid Depletion Increased Uncharged tRNA Downstream Signaling



GCN2 Activation

Click to download full resolution via product page

Caption: Aminopeptidase inhibition signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The cell cycle related differences in susceptibility of HL-60 cells to apoptosis induced by various antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Mimicking Tosedostat Effects by CRISPR-Cas9 Knockout of Aminopeptidases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683859#crispr-cas9-knockout-of-aminopeptidases-to-mimic-tosedostat-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com